Cas no 5957-89-1 (Pyridine, 2-(2-methoxyphenyl)-)

ピリジン、2-(2-メトキシフェニル)-は、有機合成において重要な中間体として広く利用される化合物です。この化合物は、メトキシ基とピリジン環が結合した特異な構造を持ち、医薬品や農薬、機能性材料の合成において高い反応性を示します。特に、配向性の高い反応サイトを有するため、選択的な官能基導入が可能であり、複雑な分子骨格の構築に有用です。また、比較的安定な物性を示すため、取り扱いが容易である点も特徴です。その化学的性質から、創薬研究や材料科学分野での応用が期待されています。

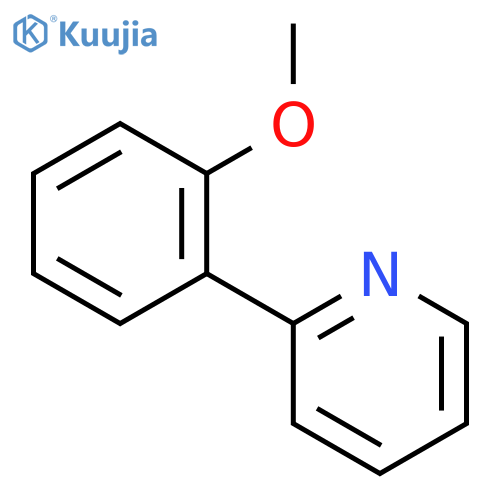

5957-89-1 structure

商品名:Pyridine, 2-(2-methoxyphenyl)-

Pyridine, 2-(2-methoxyphenyl)- 化学的及び物理的性質

名前と識別子

-

- Pyridine, 2-(2-methoxyphenyl)-

- 2-(2-methoxyphenyl)pyridine

- 2-(2'-methoxyphenyl)pyridine

- AKOS004117448

- 5957-89-1

- CHEMBL2220767

- DXYPUBAVJUPMKO-UHFFFAOYSA-N

- EN300-365253

- BB 0222826

- SB54616

- DTXSID20282801

- SCHEMBL2039527

- BS-33938

-

- MDL: MFCD06801886

- インチ: InChI=1S/C12H11NO/c1-14-12-8-3-2-6-10(12)11-7-4-5-9-13-11/h2-9H,1H3

- InChIKey: DXYPUBAVJUPMKO-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC=C1C2=CC=CC=N2

計算された属性

- せいみつぶんしりょう: 185.08413

- どういたいしつりょう: 185.084

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 172

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 22.1Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- PSA: 22.12

Pyridine, 2-(2-methoxyphenyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-365253-0.25g |

2-(2-methoxyphenyl)pyridine |

5957-89-1 | 95% | 0.25g |

$173.0 | 2023-05-26 | |

| Alichem | A015001356-250mg |

2-(2-Methoxyphenyl)pyridine |

5957-89-1 | 97% | 250mg |

$475.20 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738863-1g |

2-(2-Methoxyphenyl)pyridine |

5957-89-1 | 98% | 1g |

¥4630.00 | 2024-05-07 | |

| 1PlusChem | 1P01BTX3-10g |

2-(2-methoxyphenyl)pyridine |

5957-89-1 | 95% | 10g |

$2861.00 | 2024-04-22 | |

| A2B Chem LLC | AW30807-10g |

2-(2-Methoxyphenyl)pyridine |

5957-89-1 | 96% | 10g |

$2006.00 | 2024-04-19 | |

| 1PlusChem | 1P01BTX3-100mg |

2-(2-methoxyphenyl)pyridine |

5957-89-1 | 95% | 100mg |

$207.00 | 2024-04-22 | |

| Enamine | EN300-365253-0.5g |

2-(2-methoxyphenyl)pyridine |

5957-89-1 | 95% | 0.5g |

$273.0 | 2023-05-26 | |

| Enamine | EN300-365253-2.5g |

2-(2-methoxyphenyl)pyridine |

5957-89-1 | 95% | 2.5g |

$669.0 | 2023-05-26 | |

| Enamine | EN300-365253-0.1g |

2-(2-methoxyphenyl)pyridine |

5957-89-1 | 95% | 0.1g |

$122.0 | 2023-05-26 | |

| Enamine | EN300-365253-1.0g |

2-(2-methoxyphenyl)pyridine |

5957-89-1 | 95% | 1g |

$350.0 | 2023-05-26 |

Pyridine, 2-(2-methoxyphenyl)- 関連文献

-

1. Co-ordination chemistry of 6-(2-hydroxyphenyl)pyridine-2-carboxylic acid: a terdentate ligand with a mixed phenolate/pyridyl/carboxylate donor set??Samantha M. Couchman,John C. Jeffery,Peter Thornton,Michael D. Ward J. Chem. Soc. Dalton Trans. 1998 1163

-

Obaid-ur-Rahman Abid,Muhammad Nawaz,Muhammad Farooq Ibad,Rasheed Ahmad Khera,Viktor Iaroshenko,Peter Langer Org. Biomol. Chem. 2011 9 2185

-

Gavin J. Harkness,Matthew L. Clarke Catal. Sci. Technol. 2018 8 328

-

Anne-Sophie Rebstock,Florence Mongin,Fran?ois Trécourt,Guy Quéguiner Org. Biomol. Chem. 2003 1 3064

-

Bhagat Singh Bhakuni,Abhimanyu Yadav,Shailesh Kumar,Sangit Kumar New J. Chem. 2014 38 827

5957-89-1 (Pyridine, 2-(2-methoxyphenyl)-) 関連製品

- 33421-36-2(2-(Pyridin-2-yl)phenol)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬